1-(Morpholine-4-carbonyl)cyclopropan-1-amine
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Overview
Description
1-(Morpholine-4-carbonyl)cyclopropan-1-amine is a chemical compound with the molecular formula C8H14N2O2 It is characterized by the presence of a morpholine ring attached to a cyclopropane ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholine-4-carbonyl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with morpholine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the cyclopropane and morpholine moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholine-4-carbonyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropanol derivatives .
Scientific Research Applications
1-(Morpholine-4-carbonyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
- 1-(Morpholine-4-carbonyl)cyclopropane-1-methanol
Uniqueness
1-(Morpholine-4-carbonyl)cyclopropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(1-aminocyclopropyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C8H14N2O2/c9-8(1-2-8)7(11)10-3-5-12-6-4-10/h1-6,9H2 |
InChI Key |
DIRLHBFDXIVVES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)N2CCOCC2)N |
Origin of Product |
United States |
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